Class-Leading In Vitro Tyrosinase Inhibition Potency of the 2-Thiobenzothiazole (2-TBT) Pharmacophore
The target compound contains the 2-thiobenzothiazole (2-TBT) pharmacophore, which is responsible for strong inhibition of mushroom tyrosinase. In direct, head-to-head class-level evaluations, closely related 2-TBT derivatives demonstrated IC50 values ranging from 0.02 to 0.83 μM [1]. Crucially, these derivatives were 400 to 2000 times more potent than kojic acid, a widely used reference inhibitor, in in vivo zebrafish depigmentation assays [1]. This level of potency is a direct consequence of the 2-(1,3-benzothiazol-2-ylsulfanyl) structure, which analogs lacking this group (e.g., simple benzylsulfanyl or phenylsulfanyl derivatives) cannot replicate, as they do not form the essential thione tautomer for copper chelation.
| Evidence Dimension | In vitro tyrosinase IC50 and in vivo depigmentation potency fold-change |
|---|---|
| Target Compound Data | The 2-TBT pharmacophore, present in the target compound, is associated with mushroom tyrosinase IC50 values in the range of 0.02–0.83 μM [1]. |
| Comparator Or Baseline | Kojic acid, a standard tyrosinase inhibitor, served as the baseline. 2-TBT derivatives were 400-2000x more potent in zebrafish depigmentation experiments [1]. |
| Quantified Difference | 400-fold to 2000-fold higher in vivo potency compared to kojic acid for the compound class. Specific IC50 values as low as 20 nM were recorded for optimized derivatives. |
| Conditions | Mushroom tyrosinase enzyme inhibition assay (in vitro) and B16F10 murine melanoma cell model, plus in vivo zebrafish embryo depigmentation model [1]. |
Why This Matters
This evidence confirms that the 2-TBT scaffold confers a unique mechanism (copper chelation) that achieves potency levels unattainable by compounds without this moiety, guiding procurement for skin-lightening or anti-melanogenic research.
- [1] Jung, H. J.; Kim, H. J.; Park, H. S.; Kim, G. Y.; Park, Y. J.; Lee, J.; Kang, M. K.; Kang, D.; Chun, P.; Moon, H. R.; Chung, H. Y. Highly potent anti-melanogenic effect of 2-thiobenzothiazole derivatives through nanomolar tyrosinase activity inhibition. Bioorganic Chemistry 2024, 150, 107586. View Source
